molecular formula C12H10O B1308352 2-Methyl-1-naphthaldehyde CAS No. 35699-44-6

2-Methyl-1-naphthaldehyde

Cat. No. B1308352
CAS RN: 35699-44-6
M. Wt: 170.21 g/mol
InChI Key: WIAZTPUQHUFMQA-UHFFFAOYSA-N
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Description

2-Methyl-1-naphthaldehyde is a derivative of naphthaldehyde, which is a naphthalene molecule with an aldehyde functional group. The compound is of interest due to its potential applications in the synthesis of various chemical sensors, Schiff bases, and other organic compounds. It serves as a versatile building block in supramolecular chemistry and molecular recognition due to its functional groups that can act as hydrogen bond donors and acceptors .

Synthesis Analysis

The synthesis of derivatives of 2-hydroxy-1-naphthaldehyde has been explored in several studies. For instance, a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde has been synthesized and characterized, indicating the versatility of naphthaldehyde derivatives in forming complex structures with metals . Additionally, a novel hybrid catalyst has been used to synthesize 1-(benzothiazolylamino)methyl-2-naphthol derivatives from aromatic aldehydes, β-naphthol, and 2-aminobenzothiazole, demonstrating the reactivity of naphthaldehyde derivatives in multi-component condensation reactions .

Molecular Structure Analysis

The molecular structure of naphthaldehyde derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde exhibits a non-planar structure with keto-amino tautomerism, and its Cu(II) and Co(II) complexes form one-dimensional chains through weak intermolecular interactions . The structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone has also been investigated, revealing a strong intramolecular hydrogen bond and deviations in bond angles around the sulfur atom .

Chemical Reactions Analysis

Naphthaldehyde derivatives participate in various chemical reactions, including condensation and methylation. The methylation of 2,3-dihydroxy-1-naphthaldehyde selectively etherifies the chelated 2-hydroxy group, showcasing the regioselectivity under conformational control . The synthesis of 1-(benzothiazolylamino)methyl-2-naphthols in water using sodium dodecyl sulfate as a catalyst further exemplifies the reactivity of these compounds in environmentally friendly conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthaldehyde derivatives are influenced by their molecular structure. The Schiff base ligand and its metal complexes exhibit π-stacking and weak intermolecular interactions, which could affect their solubility and stability . The strong intramolecular hydrogen bond in 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone suggests a high degree of rigidity and potential for specific interactions in biological systems . The versatility of 2-hydroxy-1-naphthaldehyde as a building block for sensors is attributed to its ability to form hydrogen bonds and undergo various mechanistic pathways .

Scientific Research Applications

Fluorescence and Intersystem Crossing Studies

Research has explored the fluorescence and intersystem crossing characteristics of naphthaldehydes, including 2-methyl-1-naphthaldehyde derivatives. For instance, Kitamura and Baba (1975) investigated absorption and fluorescence spectra, along with fluorescence and phosphorescence quantum yields and lifetimes of 1-and 2-naphthaldehyde and their derivatives in rigid glass solution. Their findings revealed that upon formation of a hydrogen bond with ethyl alcohol, 2-naphthaldehyde and 2-acetonaphthone become fluorescent, suggesting significant implications for understanding radiationless transition theories in these compounds (Kitamura & Baba, 1975).

Solid-Liquid Equilibrium in Ternary Systems

Yu et al. (2019) conducted a study on the solubility of 2-methyl-1,4-naphthoquinone and its by-product 2-naphthaldehyde in binary and ternary systems, including ethanol. This research is crucial for understanding the behavior of these compounds in various solvents, which can have practical applications in the separation process and formulation of these chemicals (Yu et al., 2019).

Development of Fluorescent Chemosensors

A significant area of research involving 2-methyl-1-naphthaldehyde is in the development of fluorescent chemosensors. Sun et al. (2018) synthesized a 2-hydroxy-1-naphthaldehyde-based chemosensor for selective detection of aluminum ions. Their study demonstrated the potential of using such chemosensors in various applications, including environmental monitoring and biochemical assays (Sun et al., 2018).

Synthesis and Structural Analysis

Özbek et al. (2009) synthesized 2-Hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone and investigated its structure through various spectroscopic techniques. Such studies are crucial for understanding the structural properties and potential applications of naphthaldehyde derivatives in various fields, including materials science and pharmaceuticals (Özbek et al., 2009).

Applications in Supramolecular Chemistry

Das and Goswami (2017) highlighted the use of 2-Hydroxy-1-naphthaldehyde as a building block in the development of sensors in supramolecular chemistry and molecular recognition. This research underscores the versatility of naphthaldehyde derivatives in creating sensors for various cations and anions, demonstrating their wide-ranging applications in chemistry and biochemistry (Das & Goswami, 2017).

Safety And Hazards

2-Methyl-1-naphthaldehyde is considered hazardous. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes .

properties

IUPAC Name

2-methylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAZTPUQHUFMQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398925
Record name 2-Methyl-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-naphthaldehyde

CAS RN

35699-44-6
Record name 2-Methyl-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1-naphthaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

By the method of Preparation 1, except that a reaction time of 1 hour at 0° C. was employed, 2-methylnaphthalene (10 g., 0.070 mole) in 200 ml. of methylene chloride was reacted with titanium tetrachloride (52.6 g., 30.5 ml., 0.28 mole) and 1,1-dichloromethyl methyl ether (24.1 g., 0.21 mole). The crude product, obtained as an oil, was distilled, yielding 12.2 g. of distillate b.p. 155°-160° C./2.3-3.0 mm. On standing, crystalline product separated from the distillate. Filtration gave purified 2-methyl-1-naphthaldehyde (0.53 g., m.p. 48°-50° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
H Amistadi‐Revol, J Garrec… - European Journal of …, 2023 - Wiley Online Library
… This time, due to the high reactivity of 2-methyl-1-naphthaldehyde 1l, the reaction was conducted at 80 C for only 1 hour. To extend the scope of the reaction, tricyclic 1naphthaldehydes …
S Patel - ijirg.com
The octanol–water partition coefficient logKow, is directly related to the toxicity of aromatic aldehydes The relationship is 1: 1 correlation between toxicity and logKow so perfect that in …
Number of citations: 1 ijirg.com
B Louis, VK Agrawal - Journal of the Indian Chemical Society, 2011 - researchgate.net
In the present work, quantitative structure-activity relationship analysis (QSAR) to predict the toxic potency of 77 aromatic aldehydes to ciliate Tetrahymena pyriformis has been …
Number of citations: 5 www.researchgate.net
A Ousaa, B Elidrissi, M Ghamali, S Chtita… - J. Mater …, 2018 - jmaterenvironsci.com
To establish a quantitative structure-toxicity relationship (QSTR) of a series of 77 aromatic aldehydes for their acute toxicity against Tetrahymena pyriformis, were used the principal …
Number of citations: 17 www.jmaterenvironsci.com
H Amistadi-Revol, B Baëtz, S Liu, C Giraud, S Prévost - ARKIVOC, 2024 - arkat-usa.org
… of 8-bromo-2-methyl-1-naphthaldehyde 2b and benzylamine. In this case, sodium chlorite (2 equiv) was added after 2 hours of reaction and mixture was stirred over night at rt to allow …
Number of citations: 2 www.arkat-usa.org
WM Jones, RC Joines, JA Myers… - Journal of the …, 1973 - ACS Publications
Phenylcarbene and diphenylcarbene both undergo carbene-carbene rearrangements in the gas phase above 250 to give cycloheptatrienylidene and 2-phenylcycloheptatrienylidene, …
Number of citations: 63 pubs.acs.org
BM Trost, GJ Liu - The Journal of Organic Chemistry, 1981 - ACS Publications
… For example, the conversion of l-(bromomethyl)-2-methylnaphthalene to 2-methyl-1-naphthaldehyde proceeded in better yield by this method than by the Sommelet reaction.10 For the …
Number of citations: 21 pubs.acs.org
H Çetinkaya - 2017 - search.proquest.com
… The strategy of synthesis of α,β-unsaturated-δ-lactone from 2-methyl-1naphthaldehyde. ........................................................................................... 18 Figure 2.3. Preparation of ethyl 2-(…
Number of citations: 2 search.proquest.com
WR Moore, HW Anderson, SD Clark - Journal of the American …, 1973 - ACS Publications
… salts of 2-methyl-1-naphthaldehyde tosylhydrazone and identified by its mass spectrum (m/e 154 (M)) and comparison of its rather structured uv with that of the known material.67 …
Number of citations: 40 pubs.acs.org
K Roy, RN Das - Journal of Hazardous Materials, 2010 - Elsevier
Aldehydes are a toxic class of chemicals causing severe health hazards. In this background, quantitative structure–toxicity relationship (QSTR) models have been developed in the …
Number of citations: 28 www.sciencedirect.com

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